molecular formula C9H7ClN2O B11904296 3-Amino-7-chloroisoquinolin-1(2H)-one CAS No. 76254-32-5

3-Amino-7-chloroisoquinolin-1(2H)-one

Cat. No.: B11904296
CAS No.: 76254-32-5
M. Wt: 194.62 g/mol
InChI Key: NRKQNYGDWZUFPM-UHFFFAOYSA-N
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Description

3-Amino-7-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both amino and chloro substituents on the isoquinoline ring can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-chloroisoquinolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoisoquinolin-1(2H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    7-Chloroisoquinolin-1(2H)-one: Lacks the amino group, potentially altering its chemical properties and applications.

    3-Amino-7-bromoisoquinolin-1(2H)-one: Similar structure but with a bromo substituent instead of chloro, which can influence its reactivity and biological effects.

Uniqueness

3-Amino-7-chloroisoquinolin-1(2H)-one is unique due to the presence of both amino and chloro groups on the isoquinoline ring. This combination can lead to distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

76254-32-5

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-amino-7-chloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7ClN2O/c10-6-2-1-5-3-8(11)12-9(13)7(5)4-6/h1-4H,(H3,11,12,13)

InChI Key

NRKQNYGDWZUFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=C2)N

Origin of Product

United States

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